1-(tert-Butyl)-5-chloro-1H-pyrazole
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Overview
Description
1-(tert-Butyl)-5-chloro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group at the first position and a chlorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-5-chloro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with 1,3-dichloro-2-propanone can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-5-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
1-(tert-Butyl)-5-chloro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-chloro-1H-pyrazole involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(tert-Butyl)-3-chloro-1H-pyrazole
- 1-(tert-Butyl)-5-bromo-1H-pyrazole
- 1-(tert-Butyl)-5-fluoro-1H-pyrazole
Comparison: 1-(tert-Butyl)-5-chloro-1H-pyrazole is unique due to the presence of the chlorine atom at the fifth position, which imparts distinct chemical and physical properties. Compared to its bromo and fluoro analogs, the chloro derivative may exhibit different reactivity and biological activity. The tert-butyl group provides steric hindrance, influencing the compound’s stability and interaction with other molecules.
Properties
Molecular Formula |
C7H11ClN2 |
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Molecular Weight |
158.63 g/mol |
IUPAC Name |
1-tert-butyl-5-chloropyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 |
InChI Key |
ATYDMTFFSCHJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)Cl |
Origin of Product |
United States |
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